molecular formula C7H8ClNO4S2 B1597159 Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 89694-92-8

Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B1597159
CAS RN: 89694-92-8
M. Wt: 269.7 g/mol
InChI Key: CHGYKFWENBEGJU-UHFFFAOYSA-N
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Description

Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound. Based on its name, it likely contains a thiazole ring, which is a type of heterocyclic compound . It also seems to have a chlorosulfonyl group and a carboxylate group attached to the thiazole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, chlorosulfonyl isocyanate (CSI) is often used in organic synthesis . CSI displays excellent reactivity versus compounds with different functional groups such as amines, alcohols, olefins, carboxylic acids, thiols, epoxides, etc . It is widely used as a key intermediate for the insertion of the sulfamoyl moiety in various compounds .

Scientific Research Applications

Synthetic Chemistry Applications

Derivatives Synthesis : Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives, a closely related compound, have been extensively studied for their potential in synthesizing a wide range of chemical derivatives. These derivatives have shown applications in various fields, including the development of new pharmaceuticals and agrochemicals. For instance, the acylation and subsequent modifications of 2-amino-4-methylthiazole-5-carboxylic acid derivatives have led to the creation of compounds with potential biological activities (Dovlatyan et al., 2004).

Molluscicidal Properties : Ethyl chloroformate/DMF mixtures have been utilized in the synthesis of thiazolo[5,4-d]pyrimidines from similar thiazole derivatives, demonstrating significant molluscicidal properties. This highlights the potential use of these compounds in controlling snail populations that are intermediaries in the spread of diseases like schistosomiasis (El-bayouki & Basyouni, 1988).

Antimicrobial Study : The modification of Ethyl 2-amino-4-methylthiazole-5-carboxylate has also been linked to the synthesis of derivatives with antimicrobial properties, showcasing the importance of these compounds in the development of new antibiotics and antifungal agents (Desai et al., 2019).

Pharmaceutical Applications

Anticancer Activity : Novel heterocycles utilizing thiophene incorporated thioureido substituent, derived from related thiazole compounds, have been synthesized and evaluated for their anticancer activity. Some of these compounds showed potent activity against colon HCT-116 human cancer cell lines, indicating the potential for the development of new anticancer drugs (Abdel-Motaal et al., 2020).

Materials Science Applications

Functionalized Carboxylates Synthesis : The one-pot synthesis of functionalized ethyl 1,3-thiazole-5-carboxylates from reactions involving thioamides or thioureas highlights the application of these compounds in materials science, particularly in the synthesis of new materials with unique properties (Yavari et al., 2009).

properties

IUPAC Name

ethyl 2-chlorosulfonyl-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO4S2/c1-3-13-6(10)5-4(2)9-7(14-5)15(8,11)12/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGYKFWENBEGJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381571
Record name Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate

CAS RN

89694-92-8
Record name Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chlorosulfonyl-4-methyl-thiazole-5-carboxylic acid ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate
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